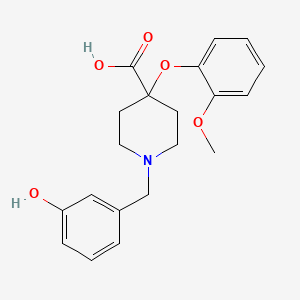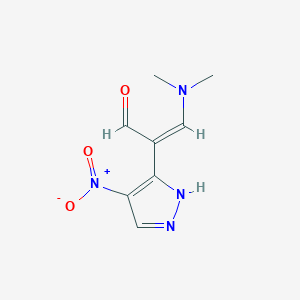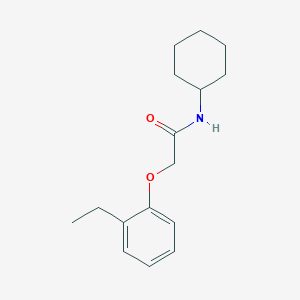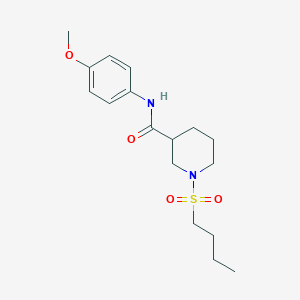![molecular formula C21H23NO2 B5565142 3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide](/img/structure/B5565142.png)
3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide is a chemical compound with the linear formula C21H23NO2 . It has a molecular weight of 321.423 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide is defined by its linear formula C21H23NO2 . Unfortunately, the specific 3D structure or other detailed structural information is not available in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer Applications
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, structurally related to the query compound, have been synthesized and evaluated for their antiproliferative activity against select cancer cell lines, demonstrating potential as antimicrotubule agents. These compounds, particularly compound 13e, showed significant inhibition of cancer cell growth, with an IC(50) of 46 nM against MCF-7 human breast tumor cells. The study highlights the importance of meta-phenoxy substitution for antiproliferative activity, suggesting a pathway for the development of potent anticancer agents (Stefely et al., 2010).
Anti-Tubercular Applications
The ultrasound-assisted synthesis of novel derivatives, including 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide, has shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB). These derivatives exhibited IC50 values of less than 1 µg/mL, demonstrating potential as a new anti-tubercular scaffold with significant activity and low cytotoxicity, offering insights into the development of anti-tubercular agents (Nimbalkar et al., 2018).
Synthetic Methodologies
Research on 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines through a sequence involving O-trichloroacetylation and cyclization has expanded synthetic methodologies, providing a mild and wide-scoped approach for the synthesis of benzoxazolones, a pharmacophore present in various pharmaceuticals. This method is notable for its economic and regioselective synthesis, demonstrating the versatility of related compounds in facilitating synthetic innovations (Ram & Soni, 2013).
Anti-Inflammatory Applications
The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a selective ligand for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Derivatives synthesized from this scaffold selectively inhibited COX-2, with selectivity indices surpassing those of clinically used NSAIDs such as celecoxib. This discovery opens new avenues for the development of anti-inflammatory drugs with potentially better safety profiles (Seth et al., 2014).
Eigenschaften
IUPAC Name |
(E)-N-cyclopentyl-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-21(22-19-8-4-5-9-19)15-12-17-10-13-20(14-11-17)24-16-18-6-2-1-3-7-18/h1-3,6-7,10-15,19H,4-5,8-9,16H2,(H,22,23)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQNFIUQKLFRBB-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Benzyloxy)phenyl)-N-cyclopentylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5565065.png)


![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5565105.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5565112.png)

![2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565115.png)
![ethyl 4-[(4-hydroxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5565121.png)

![1-[6-(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyridin-3-yl]ethanone](/img/structure/B5565134.png)
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565138.png)
![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B5565148.png)
![5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5565153.png)
![N,N-dimethyl-2-[5-methyl-3-(4-morpholinylmethyl)-1H-indol-2-yl]ethanamine](/img/structure/B5565158.png)